4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide - 1775384-95-6

4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Catalog Number: EVT-3103552
CAS Number: 1775384-95-6
Molecular Formula: C19H18F3N5O
Molecular Weight: 389.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is detailed in several patent applications. While specific synthetic procedures are not publicly available, these patents describe the general synthetic strategies used to generate this compound and its analogs. [, ]

Molecular Structure Analysis

The molecular structure of 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide comprises a central piperidine ring with substitutions at the 1 and 4 positions. The 1-position is substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group, while the 4-position bears a 4-cyanobenzamide moiety. The trifluoromethyl group on the pyrimidine ring likely contributes to the compound's lipophilicity and its ability to cross biological membranes. [, , ]

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been determined.

Relevance: This compound shares the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl and piperidin-4-yl moieties with 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The main structural difference lies in the replacement of the 4-cyanobenzamide group with a (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone group.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration. It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical administration.

Relevance: While not directly sharing the same core structure, Acrizanib and 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide both incorporate trifluoromethyl and pyrimidin-4-yl elements, highlighting a potential interest in these chemical motifs for biological activity.

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX is a promising radioligand for positron emission tomography (PET) imaging of brain mGluR1. It demonstrates high brain uptake and specific binding to mGluR1 in rhesus monkeys.

Relevance: FIMX and 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide both feature a pyrimidin-4-yl core substituted with a methylamino group at position 6. This structural similarity, although differing in other aspects, points to a potential shared interest in the 6-methylamino-pyrimidin-4-yl motif for target binding.

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

Compound Description: This compound is a carbon-11 labeled analog of N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide and is used as a PET ligand for imaging mGlu1 receptors in the brain. It displays high brain uptake and specific binding to mGlu1 in monkeys.

Relevance: This compound, similar to FIMX, features a pyrimidin-4-yl core with an alkylamino substitution at position 6. It further shares the benzamide moiety with 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, indicating a potential role of this group in receptor interaction.

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide

Compound Description: This compound is a pharmaceutical agent with potential therapeutic applications. [, ] Its pharmaceutical composition comprises the compound and a pharmaceutically acceptable carrier. [, ] It exhibits promising pharmacological properties and has been investigated for various therapeutic uses.

Relevance: This compound shares the benzamide and piperidin-4-yl structural moieties with 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The main differences lie in the presence of a trifluoromethyl group at the benzamide moiety, a carbonyl linker between the piperidine and pyridine rings, and a pyridine ring instead of the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. [, ]

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It shows potent binding to DDR1 and DDR2 proteins, inhibits the kinases effectively, and exhibits promising anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model.

Relevance: Although structurally distinct from 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, both compounds possess a benzamide group and a trifluoromethyl substituent. This suggests a possible common interest in these chemical features for influencing biological activity and target interaction.

4-Methyl-N-[3-(4-Methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide

Compound Description: This compound exists in various crystalline forms and salts, including a dihydrate hydrochloride salt, sulfate salt, and an amorphous form. [, , , , ] Its diverse crystalline forms exhibit specific powder X-ray diffraction patterns. [, , ] The compound's salts, including hydrochloride, phosphate, sulfate, methanesulfonate, ethanesulfonate, benzenesulfonate, and p-toluenesulfonate, have been prepared through various methods.

Relevance: 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide and 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide are both benzamide derivatives containing a pyrimidin-2-ylamino moiety. Although they differ in the substitutions on the pyrimidine ring and the additional aryl group connected to the benzamide, this shared structural feature highlights the importance of this core scaffold in the design of biologically active compounds. [, , , , ]

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Compound Description: The crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been studied, revealing two molecules in the asymmetric unit with different dihedral angles between the piperidine and pyrimidine rings. The crystal structure also shows disorder in the pyrimidine ring of one molecule. The molecules are linked through hydrogen bonds, forming distinct structural arrangements.

Relevance: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine and 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide share the core structure of a piperidine ring directly attached to a pyrimidine ring. Although they differ in the position of the piperidine attachment and other substitutions, this shared structural element suggests a possible common interest in exploring the interaction of these rings in drug design.

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f)

Compound Description: 5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide is a pyrimidine derivative with antifungal activity. It shows significant antifungal activity against Phomopsis sp.

Relevance: This compound is closely related to 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, featuring the same 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety. The key difference lies in the connection to the benzamide group: in 5f, it's through an oxygen atom at the 4-position of the pyrimidine ring, while in the target compound, it's through a nitrogen atom linked to a piperidin-4-yl group.

5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

Compound Description: Similar to 5f, 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide also demonstrates strong antifungal activity against Phomopsis sp. and exhibits even better antifungal activity with a lower EC50 value than the commercial fungicide Pyrimethanil.

Relevance: This compound is another closely related analog to 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, sharing the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety and differing only in the connection to the benzamide group through an oxygen atom at the 4-position of the pyrimidine ring.

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties. It demonstrates antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. The compound shows promising therapeutic potential for treating chronic pain conditions, with rapid tolerance development for cannabinoid-related side effects.

Relevance: BAY 59-3074 and 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide both incorporate cyano and trifluoromethyl groups in their structures. While their overall structures differ significantly, this shared feature suggests a possible common interest in exploring the influence of these functional groups on biological activity and target interaction.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR 141716A)

Compound Description: SR 141716A is a cannabinoid CB1 receptor antagonist used in pharmacological studies to investigate the effects of cannabinoid receptor activation. It has been utilized to block the effects of the cannabinoid CB1 receptor agonist BAY 38-7271 and BAY 59-3074 in various behavioral and physiological assays, demonstrating its antagonist properties.

5-[4-(4-cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide (AM6545)

Compound Description: AM6545 is a peripherally restricted cannabinoid CB1 receptor antagonist. Its selective action on peripheral CB1 receptors has been demonstrated in studies where it fully reversed the antiallodynic effects of the brain-impermeant FAAH inhibitor URB937, but only partially reversed those of the brain-permeant FAAH inhibitor URB597.

Relevance: Although structurally different from 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, AM6545 shares the presence of a cyano group in its structure. While their overall structures and pharmacological targets differ, understanding the role of the cyano group in AM6545's peripheral restriction might offer insights into the potential for peripheral activity or selectivity of the target compound.

Properties

CAS Number

1775384-95-6

Product Name

4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

IUPAC Name

4-cyano-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide

Molecular Formula

C19H18F3N5O

Molecular Weight

389.382

InChI

InChI=1S/C19H18F3N5O/c1-12-24-16(19(20,21)22)10-17(25-12)27-8-6-15(7-9-27)26-18(28)14-4-2-13(11-23)3-5-14/h2-5,10,15H,6-9H2,1H3,(H,26,28)

InChI Key

NTIDCYFAXQGTSR-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C#N)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.